molecular formula C14H15NO4 B8550778 4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline

4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline

Cat. No. B8550778
M. Wt: 261.27 g/mol
InChI Key: RFJNZZVSRLLUSH-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 2-(8-hydroxy-2-methylquinolin-4-yl)oxyacetate

InChI

InChI=1S/C14H15NO4/c1-3-18-13(17)8-19-12-7-9(2)15-14-10(12)5-4-6-11(14)16/h4-7,16H,3,8H2,1-2H3

InChI Key

RFJNZZVSRLLUSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C2C=CC=C(C2=NC(=C1)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of give 8-(benzyloxy)-2-methylquinolin-4-ol (2.34 g, 8.83 mmol) and potassium carbonate (1.83 g, 13.2 mmol) in anhydrous DMF (50 mL) was added ethyl bromoacetate (1.77 g, 10.6 mmol) with stirring under nitrogen. The mixture was heated at 80° C. for 1 h, cooled, mixed with a saturated aqueous sodium bicarbonate and extracted with EtOAc. Evaporation gave a crude product that was dissolved in dichloromethane and precipitated by the addition of a mixture of Hex/EtOAc (10/1). The precipitate was filtered and dried to give ethyl 2-((8-(benzyloxy)-2-methylquinolin-4-yl)oxy)acetate (2.13 g, 69%). A mixture of ethyl 2-((8-(benzyloxy)-2-methylquinolin-4-yl)oxy)acetate (0.70 g, 1.99 mmol), Pd/C (10%, 0.07 g) in EtOH/dioxane (20 mL/20 mL) was placed under hydrogen atmosphere with stirring overnight. The mixture was filtered and evaporated to give ethyl 2-((8-hydroxy-2-methylquinolin-4-yl)oxy)acetate (0.24 g, 46%).
Name
ethyl 2-((8-(benzyloxy)-2-methylquinolin-4-yl)oxy)acetate
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
EtOH dioxane
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.07 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 8-benzyloxy-4-ethoxycarbonylmethoxy-2-methylquinoline (1.30 g) and palladium on carbon (130 mg) in a mixture of ethanol (8 ml) and dioxane (7 ml) was stirred for 3 hours at ambient temperature under hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated in vacuo to give 4-ethoxycarbonylmethoxy-8-hydroxy-2-methylquinoline (539 mg).
Name
8-benzyloxy-4-ethoxycarbonylmethoxy-2-methylquinoline
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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